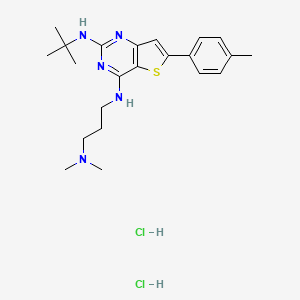
Antimalarial agent 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimalarial agent 19 is a novel compound developed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound has shown promising results in preclinical studies, demonstrating potent antimalarial activity against various strains of Plasmodium falciparum, the most virulent malaria parasite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 19 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antimalarial activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline production .
Análisis De Reacciones Químicas
Types of Reactions: Antimalarial agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance activity.
Reduction: Reduction of certain groups to improve stability.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products Formed:
Aplicaciones Científicas De Investigación
Antimalarial agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and potential use in combination therapies.
Medicine: Explored as a potential treatment for malaria, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of new antimalarial drugs and formulations.
Mecanismo De Acción
The mechanism of action of antimalarial agent 19 involves targeting the Plasmodium parasite’s metabolic pathways. The compound binds to specific enzymes, inhibiting their activity and disrupting the parasite’s ability to replicate. Key molecular targets include:
Heme detoxification pathway: Inhibition of heme polymerase, leading to the accumulation of toxic heme.
Protein synthesis: Interference with ribosomal function, preventing protein synthesis.
Comparación Con Compuestos Similares
Chloroquine: A widely used antimalarial with a different mechanism of action.
Artemisinin: A potent antimalarial derived from the sweet wormwood plant.
Quinine: An alkaloid used historically for malaria treatment.
Antimalarial agent 19 stands out due to its novel structure and unique mode of action, making it a promising candidate for future antimalarial therapies.
Propiedades
Fórmula molecular |
C22H33Cl2N5S |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
2-N-tert-butyl-4-N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H31N5S.2ClH/c1-15-8-10-16(11-9-15)18-14-17-19(28-18)20(23-12-7-13-27(5)6)25-21(24-17)26-22(2,3)4;;/h8-11,14H,7,12-13H2,1-6H3,(H2,23,24,25,26);2*1H |
Clave InChI |
ZNYGZYXFJVIZLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)NC(C)(C)C)NCCCN(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















